molecular formula C12H16N2O3 B8392246 4-(2-Butynyloxy)-6-(2-hydroxy-2-methylpropyloxy)pyrimidine

4-(2-Butynyloxy)-6-(2-hydroxy-2-methylpropyloxy)pyrimidine

Cat. No. B8392246
M. Wt: 236.27 g/mol
InChI Key: FRGNSNIRGORREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223769B2

Procedure details

In 6 ml of tetrahydrofuran was suspended 0.29 g of sodium hydride (60% in oil), to which 0.4 ml of a solution containing 0.25 g of 2-butyn-1-ol in tetrahydrofuran was added dropwise at room temperature, followed by stirring for 10 minutes. To this was added dropwise 0.4 ml of a solution containing 0.66 g of 1-(6-chloropyrimidin-4-yloxy)-2-methyl-2-propanol in tetrahydrofuran at 0° C., followed by increasing the temperature up to room temperature and stirring for 5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with ethyl acetate. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.33 g of 4-(2-butynyloxy)-6-(2-hydroxy-2-methylpropyloxy)pyrimidine.
Quantity
0.29 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
1-(6-chloropyrimidin-4-yloxy)-2-methyl-2-propanol
Quantity
0.66 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[C:4]#[C:5][CH3:6].Cl[C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18])[CH:10]=1.[Cl-].[NH4+]>O1CCCC1>[CH2:3]([O:7][C:9]1[CH:10]=[C:11]([O:15][CH2:16][C:17]([OH:19])([CH3:18])[CH3:20])[N:12]=[CH:13][N:14]=1)[C:4]#[C:5][CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
solution
Quantity
0.4 mL
Type
reactant
Smiles
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C#CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0.4 mL
Type
reactant
Smiles
Step Four
Name
1-(6-chloropyrimidin-4-yloxy)-2-methyl-2-propanol
Quantity
0.66 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)OCC(C)(O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
STIRRING
Type
STIRRING
Details
stirring for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C#CC)OC1=NC=NC(=C1)OCC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.